molecular formula C8H5FN2O2 B1337949 7-Fluoroquinazoline-2,4(1H,3H)-dione CAS No. 76088-98-7

7-Fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B1337949
CAS RN: 76088-98-7
M. Wt: 180.14 g/mol
InChI Key: TVXRSUFHSHBLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoroquinazoline-2,4-dione is a chemical compound that serves as an important intermediate in the synthesis of small molecule anticancer drugs. The presence of the fluoro group on the quinazoline ring system is significant as it can influence the biological activity of the compound, making it a valuable target for drug development .

Synthesis Analysis

The synthesis of 7-fluoroquinazoline derivatives has been reported through various methods. One approach involves starting with 2-amino-4-fluoro benzoic acid and urea, undergoing cyclization, chlorination, and nucleophilic substitution to yield the target compound. This method has been optimized to achieve a total yield of 51% for the three steps, indicating a moderate efficiency in the synthesis process . Another reported method for synthesizing 7-fluoroquinazolin-4-one involves the use of 2,4-difluorobenzoic acid, suggesting an alternative route for the preparation of this compound .

Molecular Structure Analysis

The molecular structure of the synthesized 7-fluoroquinazoline derivative was confirmed using H NMR and MS spectrum techniques. These analytical methods are crucial for verifying the identity and purity of the compound, ensuring that the correct molecular framework has been established for further application in drug development .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-fluoroquinazoline derivatives include cyclization, which forms the quinazoline ring, followed by chlorination and nucleophilic substitution. These reactions are essential for introducing the necessary functional groups and achieving the desired substitution pattern on the quinazoline ring system .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-fluoroquinazoline-2,4-dione are not detailed in the provided papers, such properties are typically characterized by the compound's solubility, melting point, and stability. These properties are influenced by the molecular structure and the presence of the fluoro group, which can affect the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Synthesis Approaches

    A method for the synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione from 2,4-difluorobenzoic acid has been proposed, illustrating a pathway to obtain fluoroquinazolinones, which are significant in medicinal chemistry due to their biological activities (Layeva et al., 2007). Furthermore, a rapid synthetic method has been established for the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, emphasizing the importance of 7-fluoroquinazoline-2,4-diol as an intermediate in the creation of small molecule anticancer drugs (Zhou et al., 2019).

  • Chemical Reactions and Modifications

    The research has also delved into the limitations and novel modifications of reactions involving fluoroquinazolinediones, such as the Wittig–Horner-type annulation and the Perkow reaction, which play a crucial role in the structural modification of quinazoline derivatives (Pomeisl et al., 2007; Paleta et al., 2005).

Biological Interactions and Pharmacological Potential

  • Interaction with Biological Targets

    A study focused on the interaction of a fluorinated quinazolinone derivative with lysozyme through various spectrophotometric studies, highlighting the role of fluorine in enhancing the interaction with protein targets. This interaction was further confirmed by circular dichroism and NMR studies, suggesting potential therapeutic applications (Hemalatha et al., 2016).

  • Antitumor Agents

    Another line of research involves the design, synthesis, and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential inhibitors of the fungus chitin synthase enzyme, which is crucial for fungal cell wall synthesis. This approach aims to develop compounds with antifungal properties, highlighting the versatility of quinazoline derivatives in addressing various biological targets (Noureldin et al., 2018).

properties

IUPAC Name

7-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRSUFHSHBLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506208
Record name 7-Fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinazoline-2,4(1H,3H)-dione

CAS RN

76088-98-7
Record name 7-Fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-4-fluorobenzoic acid (4.0 g, 26 mmol) and potassium cyanate (3.5 g, 43 mmol) in water (200 mL) was added acetic acid (3 mL, 45 mmol) and the mixture was stirred at room temperature for about 5 h. To the mixture was added NaOH (15 g, 375 mmol) and it was stirred for another 1 h. The mixture was filtered and the solid was mixed in hot water, and it was adjusted to pH=5˜6 by addition of acetic acid. The mixture was filtered and washed with water, dried to give the title compound (3.0 g, 65% yield) as gray solid. MS: m/z 181.1 [M+H]+
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
7-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
7-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
7-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
7-Fluoroquinazoline-2,4(1H,3H)-dione

Citations

For This Compound
9
Citations
XC Tian, X Huang, D Wang, F Gao - Chemical and Pharmaceutical …, 2014 - jstage.jst.go.jp
An efficient one-pot synthesis of quinazoline-2, 4 (1H, 3H)-diones was developed. First, the reactions of anthranilic acid derivatives with potassium cyanate afforded the corresponding …
Number of citations: 10 www.jstage.jst.go.jp
H Yao, M Ji, Z Zhu, J Zhou, R Cao, X Chen… - Bioorganic & Medicinal …, 2015 - Elsevier
Poly(ADP-ribose)polymerase-1 (PARP-1) has emerged as a promising anticancer drug target due to its key role in the DNA repair process. In this work, a novel series of 1-benzyl-…
WZ Zhang, H Li, Y Zeng, X Tao… - Chinese Journal of …, 2018 - Wiley Online Library
Quinazoline‐2,4(1H,3H)‐diones are core structural subunits frequently found in many biologically important compounds. The reaction of 2‐​aminobenzonitrile and CO 2 , which was …
F Gao, YF Hu, JL Wang - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The molecule of the title compound, C8H3Cl2FN2, is essentially planar, with a maximum deviation of 0.018 (2) Å. In the crystal, π–π stacking is observed between parallel quinazoline …
Number of citations: 1 scripts.iucr.org
H Chen, P Li, R Qin, H Yan, G Li, H Huang - Acs omega, 2020 - ACS Publications
The one-pot synthesis of quinazoline-2,4-diones was developed in the presence of 4-dimethylaminopyridine (DMAP) by metal-free catalysis. The commercially available (Boc) 2 O …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
T Zhang, Z Wang, X Hu, M Yu, T Deng… - The Journal of Organic …, 2016 - ACS Publications
An Ir(III)-catalyzed direct C–H amidation/cyclization of benzamides using 2,2,2-trichloroethoxycarbonyl azide (TrocN 3 ) as the aminocarbonyl source is reported. With the aid of cesium …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
V Daikopoulou, P Apostolou, S Mourati, I Vlachou… - Molecules, 2021 - mdpi.com
Despite the fact that COVID-19 vaccines are already available on the market, there have not been any effective FDA-approved drugs to treat this disease. There are several already …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
WC Yu, TY Yeh, CH Ye, PCT Chong… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis is incurable, and its progression is difficult to control and thus can lead to pulmonary deterioration. Pan-histone deacetylase inhibitors such as SAHA have …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
SJ Kirincich, J Xiang, N Green, S Tam, HY Yang… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and optimization of a class of trisubstituted quinazoline-2,4(1H,3H)-dione cPLA 2 α inhibitors are described. Utilizing pharmacophores that were found to be important in …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.